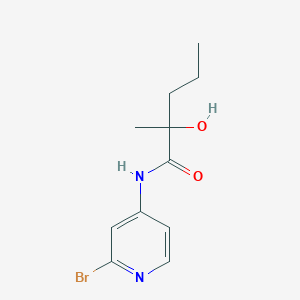
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is a compound that belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a hydroxy-methylpentanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with an appropriate amide precursor under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxy-methylpentanamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine substitution.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazopyridine ring.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of both the bromopyridine and hydroxy-methylpentanamide groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the hydroxy-methylpentanamide group improves its solubility and potential biological activity.
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-3-5-11(2,16)10(15)14-8-4-6-13-9(12)7-8/h4,6-7,16H,3,5H2,1-2H3,(H,13,14,15) |
InChIキー |
QLKJWVSZLOPVIY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


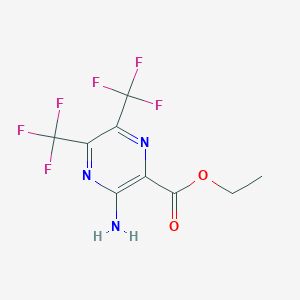
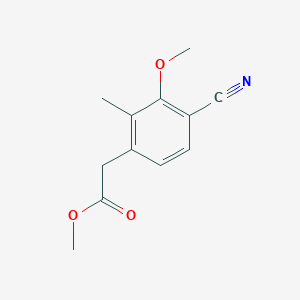

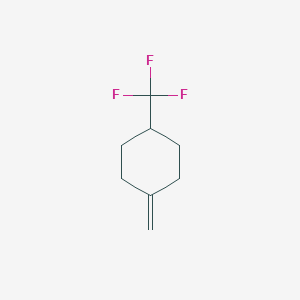
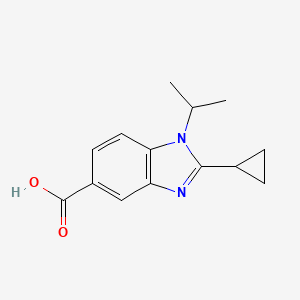
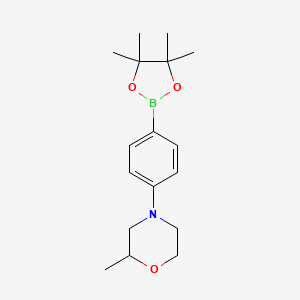
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
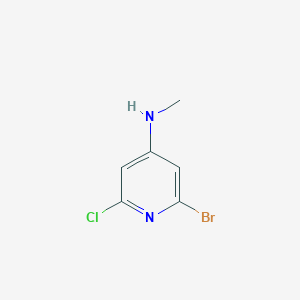
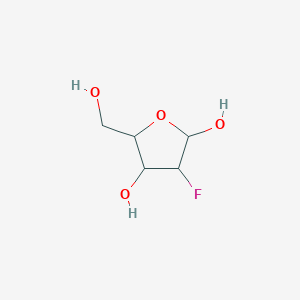
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)

